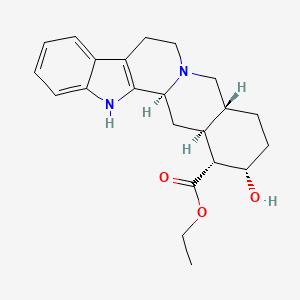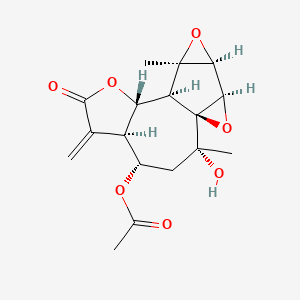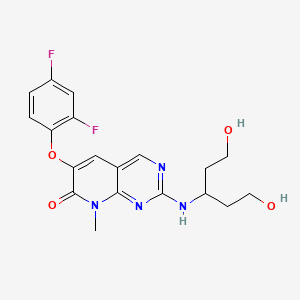
帕马匹莫
描述
Pamapimod, also known as R-1503 or Ro4402257, is a novel and selective inhibitor of p38 mitogen-activated protein kinase . It inhibits p38α and p38β enzymatic activity with IC50 values of 0.014±0.002 and 0.48± 0.04 microM, respectively, and shows no activity against p38delta or p38gamma isoforms .
Molecular Structure Analysis
Pamapimod has a molecular formula of C19H20F2N4O4 and a molecular weight of 406.4 g/mol . The IUPAC name for Pamapimod is 6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one .Physical And Chemical Properties Analysis
Pamapimod is a member of the class of pyridopyrimidines. It is a pyridopyrimidine, an aromatic ether, a difluorobenzene, an aromatic amine, a secondary amino compound, a primary alcohol, and a diol .科学研究应用
Antiviral Activity Against SARS-CoV-2
Pamapimod has been found to have synergistic antiviral activity against SARS-CoV-2 and its variants of concern when combined with Pioglitazone . This combination has shown potent activity to inhibit SARS-CoV-2 replication in vitro . The antiviral potency of both drugs was similar across several cultured cell types and against SARS-CoV-2 Wuhan type, and the variants of concern Alpha, Beta, Gamma, Delta, and Omicron .
Treatment of Rheumatoid Arthritis
Pamapimod is a selective inhibitor of p38 Mitogen-Activated Protein Kinase alpha (p38 MAPKα) that has been extensively clinically evaluated for the treatment of rheumatoid arthritis . Signaling via p38 has recently been described as a key pathway for the replication of SARS-CoV-2 .
Inhibition of Osteoclastogenesis
Pamapimod has been shown to inhibit osteoclastogenesis, which is the process of bone cell formation that leads to resorption of bone . This inhibition occurs via the suppression of p38 phosphorylation and subsequent c-Fos and nuclear factor of activated T cells c1 (NFATc1) expression .
Counteracting Estrogen-Dependent Bone Loss
Pamapimod has been found to counteract estrogen-dependent bone loss in mice . This is achieved through the suppression of p38/NFATc1-induced osteoclast formation and NFATc1/ADAM12-associated bone resorption .
Treatment of Type 2 Diabetes
Pamapimod, when combined with Pioglitazone, an anti-inflammatory and approved drug for the treatment of type 2 diabetes, has shown potent and synergistic activity to inhibit SARS-CoV-2 replication in vitro .
Potential Therapy for COVID-19
The combination of Pamapimod and Pioglitazone is being evaluated as a potential therapy to reduce the duration and severity of disease in COVID-19 patients . This assumption is currently being evaluated in an ongoing phase II clinical study .
作用机制
Target of Action
Pamapimod is a potent, selective, and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms . The p38 MAPKs are protein kinases that regulate the expression of inflammatory cytokines, suggesting a role in the pathogenesis of diseases such as rheumatoid arthritis .
Mode of Action
Pamapimod interacts with its targets, the p38α and p38β isoforms, by inhibiting their enzymatic activity . This inhibition suppresses the phosphorylation of p38, which subsequently downregulates the expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1), key downstream regulators involved in osteoclast formation .
Biochemical Pathways
The primary biochemical pathway affected by Pamapimod is the p38 MAPK pathway. Under the stimulation of receptor activator of nuclear factor‐κB ligand (RANKL), this pathway promotes osteoclastogenesis by activating several cellular signaling pathways, including mitogen‐activated protein (MAP) kinases, activator protein‐1 (AP‐1), and NF‐κB . The inhibition of p38 phosphorylation by Pamapimod leads to the suppression of c-Fos and NFATc1 expression, which further regulates the expression of osteoclast-specific genes, resulting in the inhibition of osteoclast formation .
Result of Action
The molecular and cellular effects of Pamapimod’s action primarily involve the suppression of osteoclast formation and associated bone resorption. By inhibiting p38 phosphorylation and subsequent c-Fos and NFATc1 expression, Pamapimod reduces the formation of osteoclasts . Additionally, the downregulated NFATc1 leads to reduced expression of its targeting gene disintegrin and metalloproteinase domain‐containing protein 12 (ADAM12), which is critical for osteoclastic bone resorption .
Action Environment
The efficacy and stability of Pamapimod can be influenced by various environmental factors. For instance, Pamapimod has been shown to have synergistic activity with pioglitazone, an anti-inflammatory drug used for the treatment of type 2 diabetes, in inhibiting SARS-CoV-2 replication in vitro . .
安全和危害
属性
IUPAC Name |
6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYLVUFNAHSSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963312 | |
| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pamapimod | |
CAS RN |
449811-01-2 | |
| Record name | Pamapimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449811-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamapimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2C9V11K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



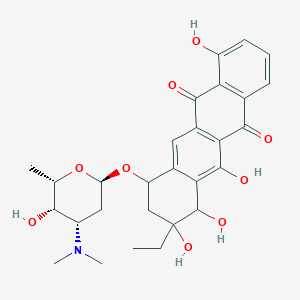

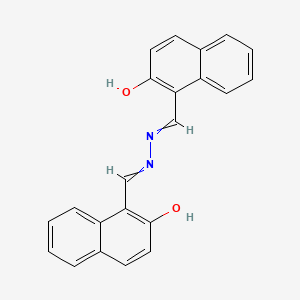
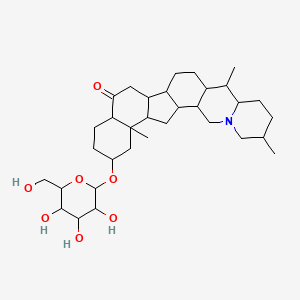

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)
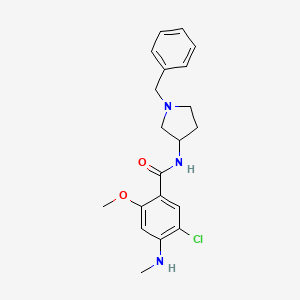
![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)
![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)
